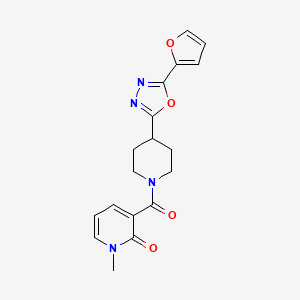

3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-21-8-2-4-13(17(21)23)18(24)22-9-6-12(7-10-22)15-19-20-16(26-15)14-5-3-11-25-14/h2-5,8,11-12H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWVYIJFABJATA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a derivative of the 1,3,4-oxadiazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, antitumor effects, and potential mechanisms of action based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a furan ring and an oxadiazole moiety, both known for their biological significance. The presence of these functional groups often correlates with enhanced biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activities reported for various derivatives of 1,3,4-oxadiazoles:

The studies indicate that derivatives with furan and pyridine components enhance their activity against a range of pathogens including Mycobacterium tuberculosis and various fungal strains.

Antitumor Activity

In addition to antimicrobial effects, oxadiazole derivatives have shown promising antitumor activity. The mechanism often involves the inhibition of crucial enzymes involved in cancer cell proliferation. For instance:

- Mechanism of Action : Some oxadiazole derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells.

- Case Study : A study reported that certain oxadiazole compounds exhibited IC50 values comparable to established chemotherapeutics in inhibiting cancer cell lines .

Study on Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of various oxadiazole derivatives revealed that those with piperidine moieties displayed enhanced activity against both Gram-positive and Gram-negative bacteria. Notably:

- Compound Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition compared to control antibiotics.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to specific bacterial enzymes. For example:

Q & A

Basic: What synthetic strategies are effective for constructing the oxadiazole and piperidine rings in this compound?

Answer:

The synthesis of the oxadiazole and piperidine rings requires multi-step protocols:

- Oxadiazole Formation : Cyclocondensation of acylhydrazides with carboxylic acid derivatives (e.g., using POCl₃ or CDI as activators) under reflux conditions. For example, furan-2-carbohydrazide can react with a piperidine-linked carbonyl precursor to form the 1,3,4-oxadiazole core .

- Piperidine Functionalization : The piperidine ring is typically pre-functionalized before coupling. For instance, introducing a carbonyl group at the 4-position via nucleophilic acyl substitution (e.g., using chloroformate reagents) .

- Key Reaction Conditions :

- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for cyclization; dimethylformamide (DMF) for coupling reactions.

- Temperature: 60–100°C for oxadiazole formation; room temperature for amide bond formation.

- Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to facilitate acylation .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign signals for furan protons (δ 6.3–7.4 ppm), oxadiazole-linked piperidine (δ 2.5–3.5 ppm), and pyridinone carbonyl (δ 160–170 ppm). Multiplicity analysis confirms regiochemistry .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C in oxadiazole), and ~3100 cm⁻¹ (aromatic C-H) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity. Mobile phases: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

Advanced: How can computational methods optimize reaction pathways and predict biological targets?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates in oxadiazole cyclization. For example, B3LYP/6-31G* level theory identifies energy barriers for POCl₃-mediated reactions .

- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding to kinase or protease targets. The furan and oxadiazole moieties show affinity for ATP-binding pockets in kinases like EGFR .

- Reaction Path Search : Tools like GRRM or AFIR simulate alternative pathways to minimize side products (e.g., avoiding piperidine N-oxide formation) .

Advanced: How to resolve contradictions in reported enzymatic inhibition data?

Answer:

Contradictions may arise from assay conditions or impurity interference. A systematic approach includes:

- Orthogonal Assays : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and enzymatic activity assays. For example, discrepancies in IC₅₀ values may indicate nonspecific binding .

- Purity Validation : Re-test compounds after repurification via preparative HPLC. Impurities <2% (e.g., unreacted hydrazide) can skew activity .

- Structural Analogs : Test derivatives (e.g., replacing furan with thiophene) to isolate pharmacophore contributions .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications :

- Bioisosteric Replacement : Replace the pyridinone ring with quinazolinone to enhance solubility without losing potency .

- Data Analysis : Use multivariate statistics (e.g., PCA or PLS regression) to correlate logP, polar surface area, and IC₅₀ values .

Table 1: Comparative Synthetic Yields Under Different Conditions

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxadiazole formation | DCM | POCl₃ | 80 | 72 | |

| Piperidine acylation | DMF | DMAP | RT | 85 | |

| Final coupling | THF | TEA | 60 | 68 |

Advanced: How to design experiments for optimizing reaction scalability?

Answer:

- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³ full factorial) to test variables: catalyst loading (0.5–2 eq), solvent volume (5–10 mL/g), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies optimal conditions .

- Continuous Flow Chemistry : Use microreactors for oxadiazole synthesis to enhance heat transfer and reduce side reactions. Yields improve by 15–20% compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.